1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Attachment of the Pyridinyl Group: The pyridinyl group is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Urea Linkage: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate or a carbamate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea: Similar structure but with a different position of the pyridinyl group.
1-(3-Chlorophenyl)-3-(piperidin-4-ylmethyl)urea: Lacks the pyridinyl group.
1-(3-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Pyridinyl group is in a different position.
Uniqueness
1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-3-1-4-16(11-15)22-18(24)21-12-14-6-9-23(10-7-14)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFTYOQIFJYFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=CC=C2)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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